molecular formula C19H17N3O3S B2870564 N-(2-cyanophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide CAS No. 898464-61-4

N-(2-cyanophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide

Cat. No. B2870564
CAS RN: 898464-61-4
M. Wt: 367.42
InChI Key: LMRNTFKPLDLCDA-UHFFFAOYSA-N
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Description

The compound “N-(2-cyanophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide” is a complex organic molecule that contains several functional groups including a cyanophenyl group, a quinoline group, and a sulfonamide group .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the core quinoline structure, followed by various functionalization reactions to introduce the cyanophenyl and sulfonamide groups .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The quinoline group is a bicyclic compound that consists of a benzene ring fused to a pyridine ring . The cyanophenyl group consists of a benzene ring with a cyano group (-CN) attached, and the sulfonamide group (-SO2NH2) is a common functional group in organic chemistry .


Chemical Reactions Analysis

Quinolines, in general, can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions . The presence of the cyanophenyl and sulfonamide groups may also influence the reactivity of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of the sulfonamide group could potentially make the compound more polar and increase its solubility in water .

Scientific Research Applications

Drug Research and Development

Due to its structural complexity and the presence of multiple reactive functional groups, this compound could serve as a key intermediate in the synthesis of pharmaceuticals. The sulfonamide group, in particular, is a common moiety in many drug molecules due to its bioactive properties .

Biological Activity Studies

The quinoline core of the molecule is known for its biological activity. It could be investigated for its potential antibacterial, antifungal, or antiviral properties, as many quinoline derivatives are used in medicinal chemistry for these purposes .

Fluorophore Development

The compound’s structure suggests it might be suitable for modification into a fluorophore. By attaching different groups, it could be used in fluorescence microscopy or in the creation of dyes with specific light absorption and emission properties .

Future Directions

The study of quinoline derivatives is a very active area of research, particularly in the field of medicinal chemistry . Future research could potentially explore the biological activity of this compound and its potential uses in medicine.

properties

IUPAC Name

N-(2-cyanophenyl)-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-7-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3S/c20-12-15-4-1-2-6-17(15)21-26(24,25)16-10-13-5-3-9-22-18(23)8-7-14(11-16)19(13)22/h1-2,4,6,10-11,21H,3,5,7-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMRNTFKPLDLCDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CC(=C2)S(=O)(=O)NC4=CC=CC=C4C#N)CCC(=O)N3C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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